molecular formula C19H25N3OS B7752857 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one

Cat. No.: B7752857
M. Wt: 343.5 g/mol
InChI Key: JPUSZXSGUYPIEV-UHFFFAOYSA-N
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Description

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one is a complex organic compound that features a benzothiazole moiety attached to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole moiety, which is then coupled with a pyrrolone derivative. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and organometallic compounds (e.g., Grignard reagents).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the ethylhexyl group, which may affect its solubility and bioavailability.

    4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one: Lacks the amino group, which may affect its reactivity and biological activity.

Uniqueness

The presence of both the benzothiazole and pyrrolone moieties, along with the ethylhexyl group, makes 5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one unique. This combination of functional groups provides a balance of solubility, reactivity, and biological activity that is not found in similar compounds.

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(2-ethylhexyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3OS/c1-3-5-8-13(4-2)11-22-12-15(23)17(18(22)20)19-21-14-9-6-7-10-16(14)24-19/h6-7,9-10,13H,3-5,8,11-12,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUSZXSGUYPIEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)CN1CC(=O)C(=C1N)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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